![molecular formula C31H31Cl2N7O2 B15138908 (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopentane ring with multiple substituents, including a pyrazole, pyrimidine, and azetidine moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol typically involves multiple steps, including the formation of the cyclopentane core and the subsequent attachment of various substituents. The synthetic route may include:
Formation of the Cyclopentane Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a Lewis acid catalyst.
Introduction of the Pyrazole and Pyrimidine Moieties: These heterocyclic rings can be introduced through nucleophilic substitution reactions, often using halogenated precursors and amine nucleophiles.
Attachment of the Azetidine Moiety: This step may involve the use of azetidine derivatives and coupling reagents to attach the azetidine group to the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
The compound (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro groups on the pyrazole and pyrimidine rings can be reduced to amines.
Substitution: The halogen atoms on the pyrazole and pyrimidine rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitro groups may produce primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions, particularly those involving cyclopentane derivatives and heterocyclic rings.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its multiple functional groups and heterocyclic rings make it a candidate for targeting various biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentane ring with multiple heterocyclic substituents. This structure provides a diverse array of functional groups that can interact with various biological targets, making it a versatile compound for research and development.
特性
分子式 |
C31H31Cl2N7O2 |
|---|---|
分子量 |
604.5 g/mol |
IUPAC名 |
(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol |
InChI |
InChI=1S/C31H31Cl2N7O2/c32-23-17-39(15-18-6-2-1-3-7-18)37-26(23)22-16-40(30-25(22)29(34)35-31(33)36-30)24-13-21(27(41)28(24)42)20-9-4-8-19(12-20)14-38-10-5-11-38/h1-4,6-9,12,16-17,21,24,27-28,41-42H,5,10-11,13-15H2,(H2,34,35,36)/t21-,24-,27-,28+/m1/s1 |
InChIキー |
GRKYJLSMFYQHMP-APASRLOHSA-N |
異性体SMILES |
C1CN(C1)CC2=CC(=CC=C2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |
正規SMILES |
C1CN(C1)CC2=CC(=CC=C2)C3CC(C(C3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


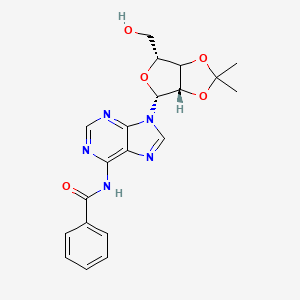

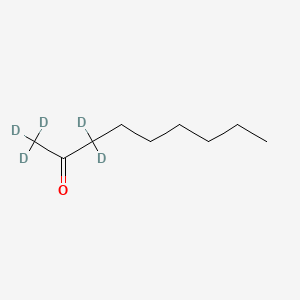
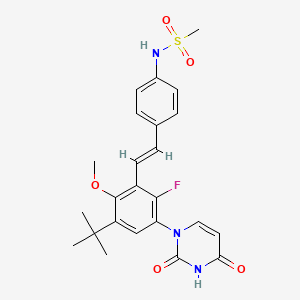
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
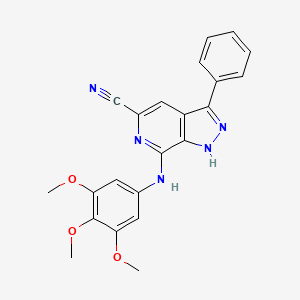
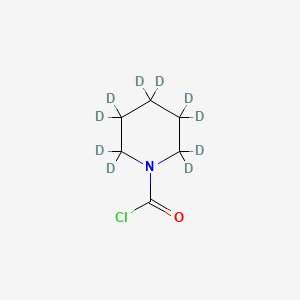
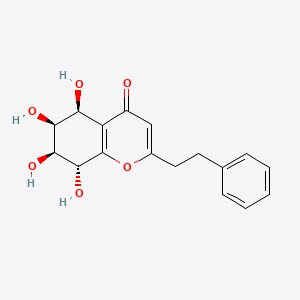

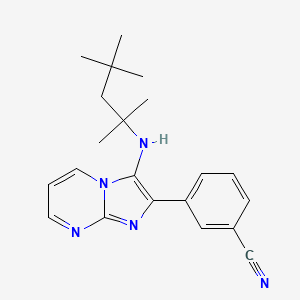
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
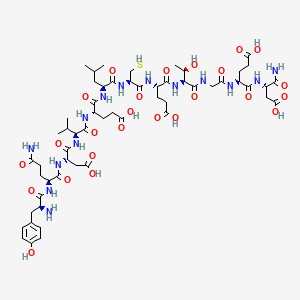
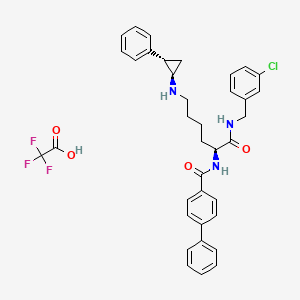
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
